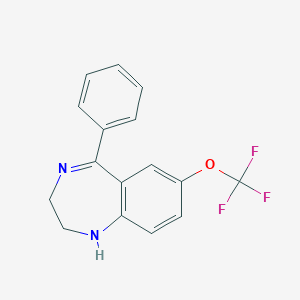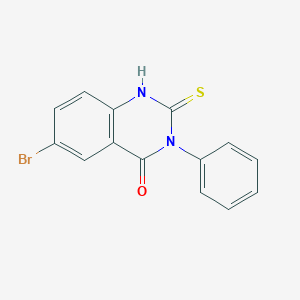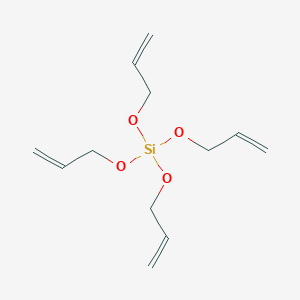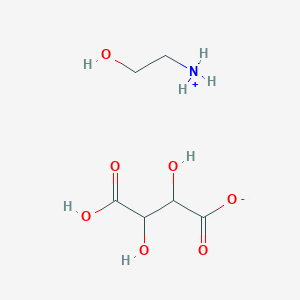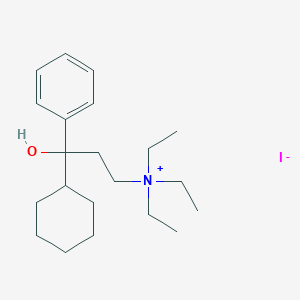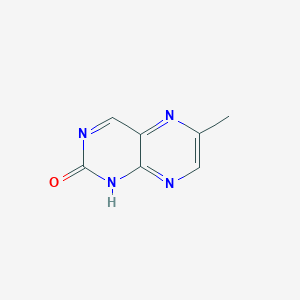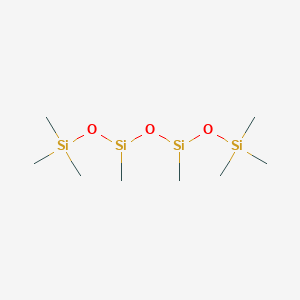
Benzyl (6-hydroxyhexyl)carbamate
概述
描述
Benzyl (6-hydroxyhexyl)carbamate is an organic compound with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol . It is also known as 6-(Z-Amino)-1-hexanol. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, linked to a six-carbon chain with a terminal hydroxyl group. It is a versatile compound used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Benzyl (6-hydroxyhexyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ammonia. Another approach is the synthesis from 6-benzyloxycarbonylamino-hexanoic acid methyl ester. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as cesium carbonate and tetrabutylammonium iodide can enhance the efficiency of the reaction . The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: Benzyl (6-hydroxyhexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzyl (6-oxohexyl)carbamate.
Reduction: Formation of benzyl (6-aminohexyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
科学研究应用
Benzyl (6-hydroxyhexyl)carbamate has a wide range of applications in scientific research:
作用机制
The mechanism of action of benzyl (6-hydroxyhexyl)carbamate involves its ability to form stable carbamate linkages with amines. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate group, leading to the formation of a tetrahedral intermediate . The intermediate then undergoes rearrangement to form the final carbamate product. This mechanism is crucial in peptide synthesis and the protection of amine groups in organic synthesis .
相似化合物的比较
- Benzyl carbamate
- 6-Aminohexan-1-ol
- N-Carbobenzyloxy-6-Aminohexan-1-ol
- 6-(N-benzyloxycarbonylamino)hexanol
Comparison: Benzyl (6-hydroxyhexyl)carbamate is unique due to its specific structure, which combines a benzyl group with a six-carbon chain and a terminal hydroxyl group. This structure imparts unique properties such as enhanced solubility in organic solvents and the ability to form stable conjugates with bioactive molecules . Compared to similar compounds, it offers greater versatility in synthetic applications and improved stability under various reaction conditions.
属性
IUPAC Name |
benzyl N-(6-hydroxyhexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOQYRXPJQMWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400443 | |
| Record name | Benzyl (6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17996-12-2 | |
| Record name | Benzyl (6-hydroxyhexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


